molecular formula C27H26N2Na2O9S2 B14435899 2-Anthracenesulfonic acid, 8-((4-(1,1-dimethylethyl)-2-sulfophenyl)amino)-9,10-dihydro-1-hydroxy-5-((1-methylethyl)amino)-9,10-dioxo-, sodium salt CAS No. 83027-45-6

2-Anthracenesulfonic acid, 8-((4-(1,1-dimethylethyl)-2-sulfophenyl)amino)-9,10-dihydro-1-hydroxy-5-((1-methylethyl)amino)-9,10-dioxo-, sodium salt

Cat. No.: B14435899
CAS No.: 83027-45-6
M. Wt: 632.6 g/mol
InChI Key: FSNNTIUWZWTFTK-UHFFFAOYSA-L
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Description

2-Anthracenesulfonic acid, 8-((4-(1,1-dimethylethyl)-2-sulfophenyl)amino)-9,10-dihydro-1-hydroxy-5-((1-methylethyl)amino)-9,10-dioxo-, sodium salt is a complex organic compound. It is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and various functional groups that contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its distinct chemical structure and reactivity.

Preparation Methods

The synthesis of 2-Anthracenesulfonic acid, 8-((4-(1,1-dimethylethyl)-2-sulfophenyl)amino)-9,10-dihydro-1-hydroxy-5-((1-methylethyl)amino)-9,10-dioxo-, sodium salt involves multiple steps. The process typically starts with the sulfonation of anthracene, followed by the introduction of the amino and hydroxy groups through various substitution reactions. The final step involves the formation of the sodium salt by neutralizing the sulfonic acid group with sodium hydroxide. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The sulfonic acid group can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include sulfuric acid for sulfonation, hydrogen gas for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include anthraquinone derivatives, aminoanthracene derivatives, and substituted anthracenes.

Scientific Research Applications

2-Anthracenesulfonic acid, 8-((4-(1,1-dimethylethyl)-2-sulfophenyl)amino)-9,10-dihydro-1-hydroxy-5-((1-methylethyl)amino)-9,10-dioxo-, sodium salt is used in various scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological processes involving polycyclic aromatic hydrocarbons and their derivatives.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The sulfonic acid group allows for strong interactions with proteins and enzymes, potentially inhibiting their activity. The anthracene backbone can intercalate with DNA, affecting its replication and transcription. The amino and hydroxy groups can form hydrogen bonds with various biomolecules, further influencing their function.

Comparison with Similar Compounds

Similar compounds include other anthracenesulfonic acid derivatives such as:

  • 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-{(4-methoxyphenyl)amino}-9,10-dioxo-
  • 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-
  • 2-Anthracenesulfonic acid, 1-amino-4-(cyclohexylamino)-9,10-dioxo- These compounds share the anthracene backbone and sulfonic acid group but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 2-Anthracenesulfonic acid, 8-((4-(1,1-dimethylethyl)-2-sulfophenyl)amino)-9,10-dihydro-1-hydroxy-5-((1-methylethyl)amino)-9,10-dioxo-, sodium salt lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.

Properties

CAS No.

83027-45-6

Molecular Formula

C27H26N2Na2O9S2

Molecular Weight

632.6 g/mol

IUPAC Name

disodium;8-(4-tert-butyl-2-sulfonatoanilino)-1-hydroxy-9,10-dioxo-5-(propan-2-ylamino)anthracene-2-sulfonate

InChI

InChI=1S/C27H28N2O9S2.2Na/c1-13(2)28-17-9-10-18(29-16-8-6-14(27(3,4)5)12-20(16)40(36,37)38)23-22(17)24(30)15-7-11-19(39(33,34)35)25(31)21(15)26(23)32;;/h6-13,28-29,31H,1-5H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

FSNNTIUWZWTFTK-UHFFFAOYSA-L

Canonical SMILES

CC(C)NC1=C2C(=C(C=C1)NC3=C(C=C(C=C3)C(C)(C)C)S(=O)(=O)[O-])C(=O)C4=C(C2=O)C=CC(=C4O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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